4-[(2,8-Dimethylquinolin-4-yl)amino]phenol
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Overview
Description
4-[(2,8-Dimethylquinolin-4-yl)amino]phenol is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-[(2,8-Dimethylquinolin-4-yl)amino]phenol involves several steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Coupling with Phenol: The final step involves coupling the quinoline derivative with phenol under basic conditions to form the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Scientific Research Applications
4-[(2,8-Dimethylquinolin-4-yl)amino]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2,8-Dimethylquinolin-4-yl)amino]phenol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with DNA, leading to the disruption of cellular processes . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-[(2,8-Dimethylquinolin-4-yl)amino]phenol can be compared with other quinoline derivatives such as:
4-Aminoquinoline: Known for its antimalarial properties.
2-Methylquinoline: Used in the synthesis of dyes and pigments.
8-Hydroxyquinoline: Known for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties .
Properties
Molecular Formula |
C17H16N2O |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-[(2,8-dimethylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C17H16N2O/c1-11-4-3-5-15-16(10-12(2)18-17(11)15)19-13-6-8-14(20)9-7-13/h3-10,20H,1-2H3,(H,18,19) |
InChI Key |
LVKJOEZNXMUDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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